molecular formula C8H20Cl2N2O2 B3249962 2-((2-Morpholinoethyl)amino)ethanol dihydrochloride CAS No. 1993030-46-8

2-((2-Morpholinoethyl)amino)ethanol dihydrochloride

Cat. No. B3249962
CAS RN: 1993030-46-8
M. Wt: 247.16
InChI Key: ABWPPPCGWQOCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((2-Morpholinoethyl)amino)ethanol dihydrochloride” is a chemical compound with the molecular formula C8H20Cl2N2O2 and a molecular weight of 247.16 . It is a white to yellow solid and is usually available in stock.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O2.2ClH/c11-6-2-9-1-3-10-4-7-12-8-5-10;;/h9,11H,1-8H2;2*1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The storage temperature is 2-8°C .

Scientific Research Applications

CO2 Absorption

Recent studies have shown that MMEA has potential as a new solvent for post-combustion CO2 absorption . In a wide temperature range of 303.15-343.15 K and up to a pressure of 243 kPa, the vapor-liquid equilibrium (VLE) of CO2 absorption in aqueous MMEA was studied .

Thermodynamic Modeling

The Electrolyte Non-Random Two-Liquid (ENRTL) theory-based rigorous thermodynamically consistent model was developed using Aspen V9.0 to correlate and predict the VLE of CO2 in aqueous MMEA . This model can be used to predict the dissolution of CO2 and the heat of absorption of CO2 in aqueous MMEA as a function of temperature and CO2 load .

Safety and Handling

MMEA is a white crystalline powder that is soluble in water. It has a molecular weight of 256.2 g/mol. It should be stored at a temperature of 2-8°C . The safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P280, P305+P351+P338 .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P305+P351+P338 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

2-(2-morpholin-4-ylethylamino)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.2ClH/c11-6-2-9-1-3-10-4-7-12-8-5-10;;/h9,11H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWPPPCGWQOCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Morpholinoethyl)amino)ethanol dihydrochloride

CAS RN

34750-64-6
Record name 2-{[2-(morpholin-4-yl)ethyl]amino}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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